(3R)-3-Amino-3-(5-chloro-2-fluorophenyl)propanenitrile
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Overview
Description
(3R)-3-Amino-3-(5-chloro-2-fluorophenyl)propanenitrile is a chiral organic compound that features an amino group, a nitrile group, and a substituted phenyl ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(5-chloro-2-fluorophenyl)propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-fluorobenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a reaction with a suitable amine to form an imine intermediate.
Reduction and Cyanation: The imine is then reduced to the corresponding amine, followed by cyanation to introduce the nitrile group.
Chiral Resolution: The final step involves chiral resolution to obtain the (3R) enantiomer.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(5-chloro-2-fluorophenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(5-chloro-2-fluorophenyl)propanenitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-3-(5-chloro-2-fluorophenyl)propanenitrile: The enantiomer of the compound.
3-Amino-3-(5-chloro-2-fluorophenyl)propanenitrile: Without chiral resolution.
3-Amino-3-(2-fluorophenyl)propanenitrile: Lacking the chloro substituent.
Uniqueness
(3R)-3-Amino-3-(5-chloro-2-fluorophenyl)propanenitrile is unique due to its specific chiral configuration and the presence of both chloro and fluoro substituents on the phenyl ring, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C9H8ClFN2 |
---|---|
Molecular Weight |
198.62 g/mol |
IUPAC Name |
(3R)-3-amino-3-(5-chloro-2-fluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8ClFN2/c10-6-1-2-8(11)7(5-6)9(13)3-4-12/h1-2,5,9H,3,13H2/t9-/m1/s1 |
InChI Key |
WCBBXZNZFWULGZ-SECBINFHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)[C@@H](CC#N)N)F |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(CC#N)N)F |
Origin of Product |
United States |
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